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molecular formula C12H13N3O4 B1339964 Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate CAS No. 914223-27-1

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate

Cat. No. B1339964
M. Wt: 263.25 g/mol
InChI Key: BQWLVUZTOGLWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181264B2

Procedure details

The crude product tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (I-1b, 12 g, 47 mmol) was dissolved in 100 mL of HCl/EtOH (v/v 1:5) and stirred at 80° C. for 4 h. Then the mixture was concentrated, diluted with H2O, and extracted with EtOAc (4×40 mL). The combined extracts were concentrated, and the residue was purified by chromatography on silica gel (PE:EtOAc=3:1) to afford 2-(5-nitropyridin-2-yl)acetonitrile (I-1c) as a solid (7.7 g, 42.0% yield).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][N:12]=1)C(OC(C)(C)C)=O)#[N:2]>Cl.CCO>[N+:17]([C:14]1[CH:15]=[CH:16][C:11]([CH2:3][C:1]#[N:2])=[N:12][CH:13]=1)([O-:19])=[O:18] |f:1.2|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12 g
Type
reactant
Smiles
C(#N)C(C(=O)OC(C)(C)C)C1=NC=C(C=C1)[N+](=O)[O-]
Name
HCl EtOH
Quantity
100 mL
Type
solvent
Smiles
Cl.CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×40 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (PE:EtOAc=3:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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